![molecular formula C10H12N2S B14240284 5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole CAS No. 189745-34-4](/img/structure/B14240284.png)
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is a heterocyclic compound that combines the structural features of imidazole and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene typically involves the construction of the imidazole and thiophene rings followed by their coupling. One common method is the cyclization of amido-nitriles to form substituted imidazoles, which can then be coupled with thiophene derivatives . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts are often employed to scale up the production process.
化学反应分析
Types of Reactions
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.
科学研究应用
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other organic materials.
作用机制
The mechanism of action of 2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds like 1H-imidazole and 2-ethyl-4-methylimidazole share structural similarities and exhibit similar chemical properties.
Thiophene Derivatives: Compounds such as 2-methylthiophene and 3-methylthiophene are structurally related and can undergo similar chemical reactions.
Uniqueness
2-[1-(1H-Imidazole-4-yl)ethyl]-3-methylthiophene is unique due to the combination of imidazole and thiophene rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
189745-34-4 |
|---|---|
分子式 |
C10H12N2S |
分子量 |
192.28 g/mol |
IUPAC 名称 |
5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole |
InChI |
InChI=1S/C10H12N2S/c1-7-3-4-13-10(7)8(2)9-5-11-6-12-9/h3-6,8H,1-2H3,(H,11,12) |
InChI 键 |
AOISAOGWBMJBPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)C(C)C2=CN=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



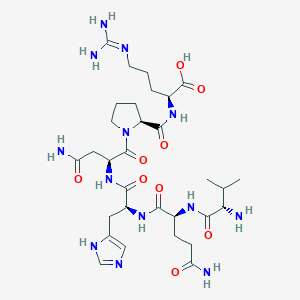
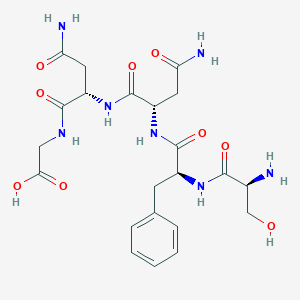
![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
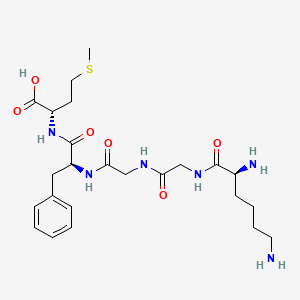

![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)

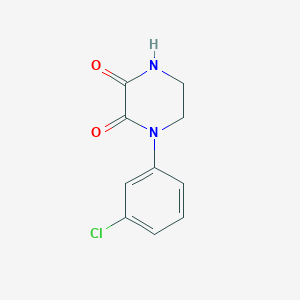
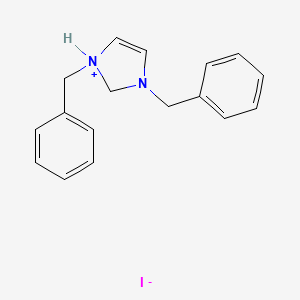
![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
